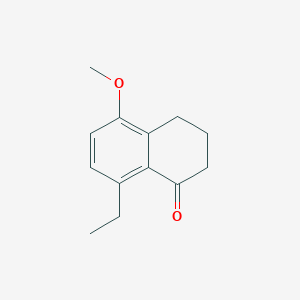

8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one

Description

8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one is a substituted trihydronaphthalenone featuring an ethyl group at the 8-position and a methoxy group at the 5-position. This compound belongs to the naphthalenone family, characterized by a partially saturated bicyclic structure with a ketone functional group.

Properties

CAS No. |

1273677-27-2 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

8-ethyl-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C13H16O2/c1-3-9-7-8-12(15-2)10-5-4-6-11(14)13(9)10/h7-8H,3-6H2,1-2H3 |

InChI Key |

JRGDWLHVQPEOBT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=C(C=C1)OC)CCCC2=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Tetralone Derivatives

Tetralone derivatives such as 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one are commonly prepared by:

- Intramolecular acylation of substituted phenylbutyric acids

- Functional group transformations on tetralone cores (e.g., alkylation, methoxylation)

- Cyclization reactions involving substituted precursors

The classical preparation of 1-tetralone involves intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid derivatives, which can be adapted to introduce substituents at specific ring positions.

Specific Preparation of 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one

Based on literature and patent data, the preparation can be summarized as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of substituted 4-(5-methoxyphenyl)butyric acid with an ethyl group at the 8-position equivalent | Alkylation of methoxy-substituted phenyl precursors, followed by side-chain elongation | Control of regioselectivity critical for substitution pattern |

| 2 | Intramolecular Friedel-Crafts acylation | Lewis acid catalysts such as AlCl3 or BF3·OEt2 | Cyclization forms the tetralone core |

| 3 | Reduction of the aromatic ring to trihydro form | Catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction | Ensures 2,3,4-trihydro substitution pattern |

| 4 | Purification and characterization | Chromatography, recrystallization | Confirm structure by NMR, IR, MS |

Alternative Synthetic Routes

Direct alkylation and methoxylation of tetralone: Starting from commercially available 1-tetralone, selective electrophilic substitution can introduce the methoxy group at position 5 and ethyl group at position 8, followed by partial hydrogenation if necessary.

Use of substituted naphthalenes: Functionalization of naphthalene derivatives followed by selective hydrogenation and ketone formation.

Example from Patent Literature

While no direct preparation of 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one was found, related substituted tetralones have been synthesized using sodium cyanide in dimethyl sulfoxide for functional group transformations and conventional amide/ester formation methods for derivatives. The intramolecular acylation method is well-documented for tetralone synthesis.

Purification and Characterization

Purification of tetralone derivatives typically involves:

- Washing with aqueous solutions (e.g., NaOH, acetic acid, NaHCO3) to remove impurities

- Drying over anhydrous magnesium sulfate

- Fractional distillation under reduced pressure or column chromatography

Characterization techniques include:

- Infrared spectroscopy (IR): To confirm ketone functionality

- Nuclear magnetic resonance (NMR): To verify substitution pattern and ring saturation

- Mass spectrometry (MS): To confirm molecular weight

- UV-Vis spectroscopy: For conjugation assessment

Data Table: Key Physical and Chemical Properties of Related Tetralone (1-Tetralone)

Summary of Research Findings and Perspectives

- The preparation of 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one is grounded in classical organic synthesis techniques for tetralone derivatives, primarily intramolecular acylation and selective functionalization.

- Literature emphasizes the importance of regioselective substitution and controlled hydrogenation to achieve the trihydro derivative with precise substitution at the 5 and 8 positions.

- Patents and academic sources confirm the use of sodium cyanide/DMSO systems and Lewis acid catalysis for related compounds, indicating potential routes for this compound’s synthesis.

- Purification protocols are well-established and involve standard organic chemistry techniques ensuring high purity and yield.

- The compound’s synthesis is relevant for pharmaceutical intermediates and bioactive molecule development, making the preparation methods valuable for medicinal chemistry research.

Chemical Reactions Analysis

8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to fully hydrogenated derivatives.

Scientific Research Applications

8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway . The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Substituent Variations

- Naphthalen-1-ol (Compound c, ) : A simpler aromatic compound lacking the ethyl and methoxy substituents. The absence of a ketone group and partial saturation reduces its lipophilicity compared to 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one. Naphthalen-1-ol is often used as a precursor in synthesis but lacks the pharmacological relevance suggested for more complex derivatives .

- 1-Fluoronaphthalene (Compound f, ) : The fluorine substituent increases electronegativity and stability, making it useful in materials science. However, its fully aromatic structure and lack of oxygen-containing functional groups limit direct comparability to the target compound .

Saturated Derivatives

- 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (): This fully saturated naphthalenyl ethanone, marketed as Iso-E Super, shares a ketone group but differs in substituents (tetramethyl groups) and saturation. The octahydro structure enhances rigidity and volatility, making it a key ingredient in perfumery. In contrast, the partial saturation of the target compound may reduce volatility and alter metabolic pathways .

Functional and Application-Based Comparisons

Key Observations:

- Volatility : Unlike Iso-E Super, the partial saturation of the target compound may limit its use in fragrances but increase stability in pharmaceutical formulations .

- Toxicity Profile: No direct toxicological data are available for the target compound. However, Iso-E Super has undergone extensive safety evaluations for dermal applications, suggesting that structural modifications (e.g., ethyl vs. methyl groups) could alter toxicity pathways .

Biological Activity

8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- IUPAC Name : 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one

- CAS Number : 1273677-27-2

The biological activity of 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one is primarily attributed to its interaction with various molecular targets within biological systems. The compound may influence several biochemical pathways through:

- Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act on specific receptors, altering physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that help mitigate oxidative stress in cells.

Antifungal Activity

Research indicates that derivatives of naphthalenone compounds exhibit antifungal properties. For instance, studies have shown that related compounds demonstrate significant antifungal activity against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL . Although specific data on 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one is limited, its structural similarity to known antifungal agents suggests potential efficacy.

Antiviral Activity

In vitro studies have explored the antiviral potential of naphthalene derivatives against HIV and other viruses. For example, compounds similar to 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one have shown activity against HIV replication in lymphocyte assays . The structural features contributing to this activity warrant further investigation.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines have revealed promising results for naphthalene derivatives. For example:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HepG2 (liver carcinoma) | 5.6 |

| Compound B | MCF7 (breast carcinoma) | 12 |

| Compound C | A549 (lung carcinoma) | 10 |

While specific data for 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one are not available, the trends in similar compounds indicate potential cytotoxic effects worth exploring .

Case Studies and Research Findings

- Study on Antifungal Properties : A study assessed the antifungal efficacy of several naphthalene derivatives against plant pathogens. The results indicated that compounds with similar structures exhibited significant antifungal activities, suggesting that 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one could also possess such properties .

- Antiviral Research : In a study examining the antiviral mechanisms of naphthalene derivatives against HIV, it was found that certain compounds inhibited viral replication effectively while displaying low cytotoxicity in non-infected cells . This highlights the potential therapeutic applications of structurally related compounds.

- Cytotoxicity Assessment : Research involving cytotoxicity assays on various cancer cell lines demonstrated that naphthalene derivatives can induce apoptosis in cancer cells at varying concentrations . This indicates a need for further exploration into the specific effects of 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.